2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile
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Overview
Description
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . It is commonly used as a matrix substance for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . The compound is known for its high purity, typically ≥99.0% (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile involves the reaction of 4-tert-butylbenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted malononitrile derivatives.
Scientific Research Applications
Chemistry: The compound is widely used as a matrix substance in MALDI-MS for the analysis of various biomolecules, including proteins, peptides, and nucleic acids .
Biology: In biological research, it is used for the detection and analysis of biomolecules, aiding in the study of protein-protein interactions, post-translational modifications, and biomarker discovery .
Medicine: The compound’s application in MALDI-MS extends to medical research, where it is used for the identification and characterization of disease-related biomarkers, facilitating early diagnosis and therapeutic monitoring .
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to enhance the properties of these materials .
Mechanism of Action
The compound exerts its effects primarily through its role as a matrix substance in MALDI-MS. It facilitates the ionization of analytes by absorbing laser energy and transferring it to the analyte molecules, resulting in their desorption and ionization . The molecular targets and pathways involved include the efficient transfer of energy to the analyte molecules, leading to their ionization without fragmentation .
Comparison with Similar Compounds
α-Cyano-4-hydroxycinnamic acid (CHCA): Another commonly used matrix substance in MALDI-MS.
2,5-Dihydroxybenzoic acid (DHB): Widely used for the analysis of peptides and proteins in MALDI-MS.
Sinapic acid: Used for the analysis of large biomolecules in MALDI-MS.
Uniqueness: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is unique due to its high absorption at 337 nm, making it highly efficient for MALDI-MS applications . Its high purity and stability also contribute to its effectiveness as a matrix substance .
Properties
IUPAC Name |
2-[3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIASAVWSBWJWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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